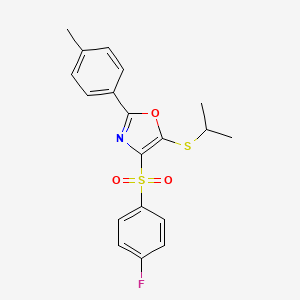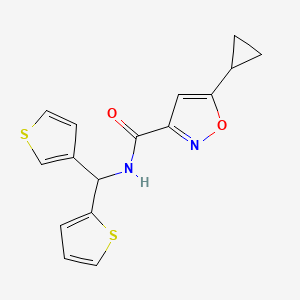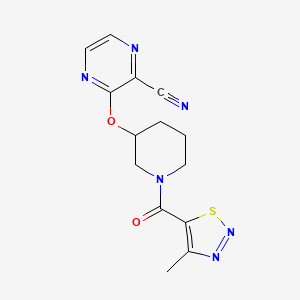![molecular formula C16H17N5O2S B2747321 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile CAS No. 2194846-60-9](/img/structure/B2747321.png)
2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzonitrile is a complex organic compound with a unique structural motif that incorporates a triazole ring, an azabicyclo[321]octane system, and a benzonitrile group
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various enzymes . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with a triazole moiety are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Pharmacokinetics
Similar compounds with a triazole moiety are known to possess drug-like properties . The impact on bioavailability would depend on these properties, including solubility, stability, and permeability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of the environment . Additionally, the presence of other molecules could influence the compound’s absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile typically involves multi-step synthesis, beginning with the formation of the azabicyclo[3.2.1]octane core, followed by the attachment of the triazole ring and the benzonitrile moiety.
The synthesis often starts with the construction of the azabicyclo[3.2.1]octane scaffold through a cycloaddition reaction, such as a Diels-Alder reaction, followed by modifications to introduce the triazole ring through azide-alkyne cycloaddition (often referred to as a "click reaction").
Subsequent steps involve the incorporation of the benzonitrile group via nucleophilic substitution reactions.
Industrial Production Methods: : In an industrial setting, the compound may be synthesized through a streamlined process that leverages continuous flow chemistry to enhance reaction efficiency, minimize reaction times, and improve yields. This method enables large-scale production by integrating the various synthetic steps into a continuous, automated system.
Chemical Reactions Analysis
Types of Reactions: : 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : The triazole ring and azabicyclo[3.2.1]octane system can participate in redox reactions, where selective oxidation or reduction can be achieved using specific reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the benzonitrile group, using reagents like halides or amines under controlled conditions.
Common Reagents and Conditions: : Common reagents for these reactions include sodium hydride, hydrogen peroxide, sodium borohydride, and various halides or amines. Reaction conditions often involve the use of inert solvents like dichloromethane or tetrahydrofuran, with temperature control to ensure selectivity and yield.
Major Products: : The major products formed from these reactions vary depending on the conditions and reagents used but typically include functionalized derivatives of the original compound with altered electronic properties or increased solubility.
Scientific Research Applications
The unique structural elements of 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile make it valuable in several research domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules in medicinal chemistry and materials science.
Biology: : Serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: : Investigated for potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of new materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
Comparing 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile with other similar compounds highlights its unique attributes:
Similar Compounds: : Compounds such as 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]carboxylate} and 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methyl}benzonitrile share structural similarities but differ in functional groups and overall reactivity.
Uniqueness: : The presence of the sulfonyl group in the compound of interest enhances its solubility and reactivity, making it more versatile for various synthetic applications compared to its analogs.
Properties
IUPAC Name |
2-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-11-12-3-1-2-4-16(12)24(22,23)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTTTYQHQUPQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)


![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747253.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)


